molecular formula C16H22N2 B2875515 N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine CAS No. 46886-89-9

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Cat. No.: B2875515
CAS No.: 46886-89-9
M. Wt: 242.366
InChI Key: IJHNRNKVSNWVEH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a compound that features an indole moiety linked to a cyclohexylamine group via an ethyl chain. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in various fields of research.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine typically involves the reaction of tryptamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Tryptamine reacts with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine involves its interaction with various molecular targets, including:

    Receptors: It may bind to serotonin receptors, modulating neurotransmitter activity.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Pathways: It influences signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is unique due to its specific structural combination of an indole moiety with a cyclohexylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNRNKVSNWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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